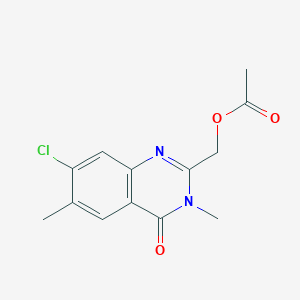

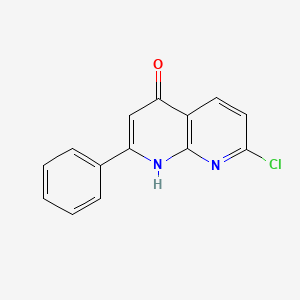

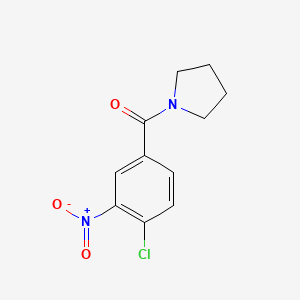

1-(2-Chloro-6-fluorobenzyl)-3-((2-chloro-6-fluorobenzyl)oxy)-2-methyl-4(1H)-pyridinone

Overview

Description

Scientific Research Applications

Synthesis and Structural Analysis

- The synthesis of related fluorobenzyl pyridinone compounds has been explored, revealing their crystal structure and characteristics. For example, Lv Zhi (2009) synthesized a compound with similar structural elements and analyzed its crystal properties, demonstrating good anti-HBV activity (Lv Zhi, 2009).

Application in Metal Complex Formation

- Research has been conducted on the formation of metal complexes using pyridinone ligands. Schlindwein et al. (2006) synthesized iron(III) chelates with 3-hydroxy-4-pyridinone ligands, showing how the structure remains consistent regardless of ligand lipophilicity (Schlindwein et al., 2006).

Chemical Behavior and Mechanism Studies

- Studies on chemical behaviors, such as the displacement of Cl substituents in chlorofluorotoluene, have been conducted. Chae et al. (2016) investigated the reaction mechanism of chlorofluorotoluene in corona discharge, shedding light on the role of the methyl group in this process (Chae et al., 2016).

Crystal Structure Determination

- Research into the crystal structure of related compounds, such as tri(o-fluorobenzyl)tin esters, has been conducted. Yin et al. (2004) determined the crystal structures of such esters, providing insights into the coordination with pyridine N atoms (Yin et al., 2004).

Antimicrobial and Cytotoxic Activities

- ÖztÜrk et al. (2019) synthesized N,N-spiro bridged cyclotriphosphazene derivatives with fluorobenzyl pendant arms, investigating their structural properties, DNA interactions, and antimicrobial activities (ÖztÜrk et al., 2019).

HIV-1 Inhibition Studies

- The role of 2-chloro-6-fluoro substitution in pyrimidinones on HIV-1 infected cells and enzymes has been explored. Rotili et al. (2014) compared the effects of these substitutions, revealing significant antiviral activity (Rotili et al., 2014).

GPR39 Agonist Discovery

- Sato et al. (2016) identified kinase inhibitors as GPR39 agonists, demonstrating an unexpected role of zinc as an allosteric modulator (Sato et al., 2016).

Safety and Hazards

1-(2-Chloro-6-fluorobenzyl)-3-((2-chloro-6-fluorobenzyl)oxy)-2-methyl-4(1H)-pyridinone should be handled with care due to its potential toxicity. Safety precautions include proper lab attire, fume hood usage, and adherence to chemical handling protocols. Consult safety data sheets and relevant literature for specific hazard information .

properties

IUPAC Name |

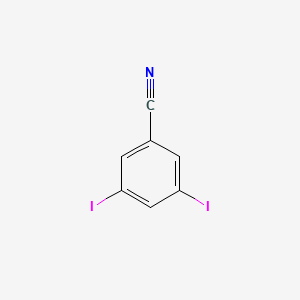

3-[(2-chloro-6-fluorophenyl)methoxy]-1-[(2-chloro-6-fluorophenyl)methyl]-2-methylpyridin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15Cl2F2NO2/c1-12-20(27-11-14-16(22)5-3-7-18(14)24)19(26)8-9-25(12)10-13-15(21)4-2-6-17(13)23/h2-9H,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHTBVAUXTSBIQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C=CN1CC2=C(C=CC=C2Cl)F)OCC3=C(C=CC=C3Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15Cl2F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Chloro-6-fluorobenzyl)-3-((2-chloro-6-fluorobenzyl)oxy)-2-methyl-4(1H)-pyridinone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Chloro-6-methyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3035026.png)

![7-chloro-5-(2,6-difluorophenyl)-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B3035040.png)